molecular formula C14H15BrN4O2 B6444273 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine CAS No. 2549017-38-9

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine

Cat. No.: B6444273
CAS No.: 2549017-38-9
M. Wt: 351.20 g/mol
InChI Key: YHJGAZAUSKXLCC-UHFFFAOYSA-N
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Description

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a dehalogenated pyrrolidine-pyrazine compound .

Scientific Research Applications

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in hydrogen bonding or π-π interactions with biological macromolecules, while the pyrrolidine and pyrazine rings can modulate the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-20-14-13(17-5-6-18-14)19-7-3-10(9-19)21-12-2-4-16-8-11(12)15/h2,4-6,8,10H,3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJGAZAUSKXLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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